molecular formula C16H16BrNO2 B5568825 2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide

2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B5568825
M. Wt: 334.21 g/mol
InChI Key: LGJOFDLIHZTWAA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an acetamide linkage

Scientific Research Applications

Synthetic Utility in Pharmaceutical Compounds

The acetamide moiety, a core component in the structure of 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide, is a prevalent functional group in numerous natural and pharmaceutical products. Research demonstrates the development of new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, showcasing their utility in synthesizing N-alkylacetamides. These compounds serve as versatile equivalents for N-acetamide and protected nitrogen nucleophiles, facilitating the creation of a wide range of pharmaceuticals through efficient synthetic routes (Sakai et al., 2022).

Antioxidant Properties from Marine Sources

Research into marine red algae Rhodomela confervoides has led to the discovery of nitrogen-containing bromophenols, some of which share structural similarities with 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide. These compounds exhibit potent scavenging activity against radicals, indicating their potential application in food and pharmaceutical industries as natural antioxidants. The study highlights the importance of such bromophenols in developing antioxidant-rich natural products (Li et al., 2012).

Role in Peptide Synthesis

The molecule has relevance in peptide synthesis research as well. Studies on the esters of L-asparagine and L-glutamine demonstrate the importance of acetamide derivatives in the synthesis of peptides under mild conditions. This research contributes to the development of methodologies for producing peptides, which are crucial in pharmaceutical applications (Stewart, 1967).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Acetamide Formation: The brominated phenyl compound is then reacted with an acetamide derivative under conditions that facilitate the formation of the acetamide linkage. This often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amide nitrogen, making it more nucleophilic.

    Methoxyphenyl Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a phenylacetamide derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of phenylacetamide derivatives.

  • **Substitution

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJOFDLIHZTWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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